molecular formula C13H12ClN3O3S B2833124 Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946313-57-1

Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2833124
M. Wt: 325.77
InChI Key: JFVWNAVFSPHEST-UHFFFAOYSA-N
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Description

“Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a compound that contains a thiazole ring. The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a novel group of selenourea bearing a thiazole ring was designed and synthesized by the nucleophilic addition reaction of (2-amino-4-(3- chlorophenyl) thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Scientific Research Applications

Antitumor and Antifilarial Activities

  • The compound and its derivatives have been synthesized and evaluated for their ability to inhibit leukemia cell proliferation and their antifilarial activity. One specific derivative showed significant in vivo antifilarial activity against Acanthocheilonema viteae in experimentally infected jirds, while also demonstrating potent inhibition of L1210 leukemic cell growth, suggesting a primary mechanism of cytotoxic activity through mitotic blocking (Y. Kumar et al., 1993).

Agricultural Applications

  • Solid lipid nanoparticles and polymeric nanocapsules encapsulating fungicides have shown to modify the release profiles of bioactive compounds, resulting in reduced environmental toxicity and improved efficacy in preventing and controlling fungal diseases in plants. This demonstrates the potential of using nanoparticle systems for the sustained release of agricultural chemicals, including compounds related to "Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate" derivatives (E. Campos et al., 2015).

Antibacterial and Antifungal Activities

  • Microwave-assisted synthesis has been applied to generate nitrogen and sulfur-containing heterocyclic compounds, including derivatives related to the target compound, showcasing their antibacterial and antifungal activities. These activities highlight the compound's potential in pharmacological applications and the development of new antimicrobial agents (K. Mistry & K. R. Desai, 2006).

Synthesis of Heterocyclic Compounds

  • Research has focused on the synthesis of various heterocyclic compounds using "Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate" as a precursor or related structures. These efforts aim to explore the compound's utility in creating novel heterocycles with potential pharmacological or biological activity, demonstrating the versatility of this chemical framework in synthetic organic chemistry (I. Shibuya, 1984).

properties

IUPAC Name

methyl N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-20-13(19)17-12-16-10(7-21-12)6-11(18)15-9-4-2-3-8(14)5-9/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVWNAVFSPHEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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